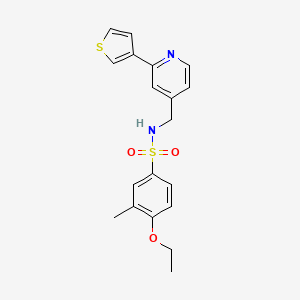
4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a methyl group, a thiophene ring, and a pyridine ring. These functional groups could potentially give this compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyridine rings suggests that this compound could have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could make it more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit promising properties for photodynamic therapy, potentially useful for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation yield (Pişkin, Canpolat, & Öztürk, 2020).
- Öncül, Öztürk, and Pişkin (2021, 2022) investigated the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. These compounds are highlighted for their potential as photosensitizers in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021)(Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Anticancer Activities
- Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds with benzenesulfonamide and evaluated their antimicrobial activity. These compounds have potential applications in developing treatments against various bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).
- Jacobs, Chan, and O'Connor (2013) studied the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. These compounds' unique structures and hydrogen bonding patterns may have implications for developing new pharmaceuticals (Jacobs, Chan, & O'Connor, 2013).
Advanced Chemical Synthesis
- Stearns et al. (2002) explored the pharmacokinetics of a thiazole benzenesulfonamide derivative. Their research provides insights into the metabolic pathways of such compounds, which could inform the design of new pharmaceuticals (Stearns et al., 2002).
- Wardkhan, Youssef, Hamed, and Ouf (2008) synthesized thiazole derivatives with potential antimicrobial activities, demonstrating the versatility of benzenesulfonamide in synthesizing bioactive compounds (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Pharmaceutical Development and Anticancer Agents
- Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of benzenesulfonamide derivatives, investigating their fluorescence properties and anticancer activity. Their work suggests these complexes' potential in developing novel anticancer drugs (Vellaiswamy & Ramaswamy, 2017).
- Küçükgüzel et al. (2013) synthesized celecoxib derivatives with benzenesulfonamide, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research demonstrates the multifaceted pharmaceutical applications of benzenesulfonamide derivatives (Küçükgüzel et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-3-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-3-24-19-5-4-17(10-14(19)2)26(22,23)21-12-15-6-8-20-18(11-15)16-7-9-25-13-16/h4-11,13,21H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCDEFWWUSVEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

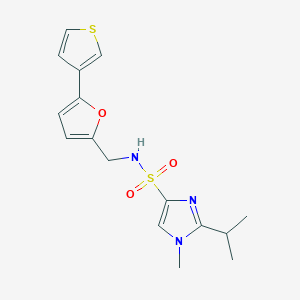
![8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2401534.png)
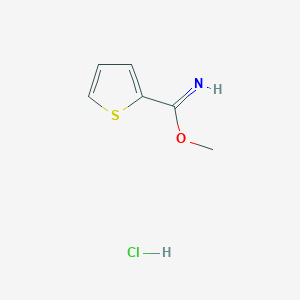
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)
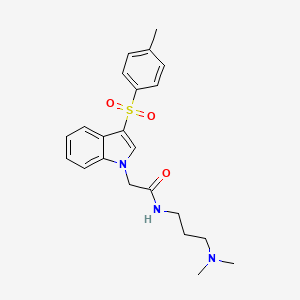
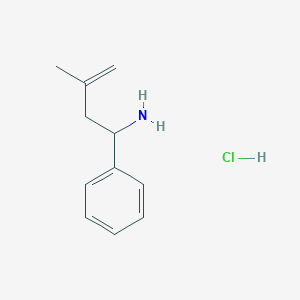
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)

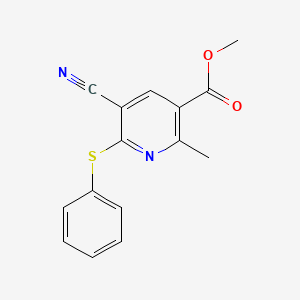

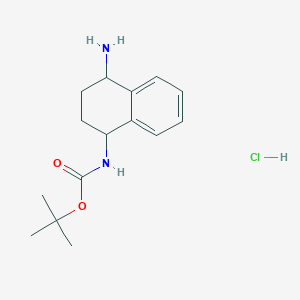
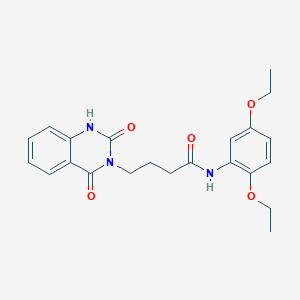

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)